molecular formula C17H23N3O4 B362392 1-(2-Methoxyethyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione CAS No. 1008712-49-9

1-(2-Methoxyethyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione

Cat. No.: B362392
CAS No.: 1008712-49-9
M. Wt: 333.4g/mol
InChI Key: HKMXEBZRPQXHEY-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione is a chemical compound built around a pyrrolidine-2,5-dione (succinimide) core, a versatile scaffold recognized for its significant role in medicinal chemistry and drug discovery . This specific derivative is characterized by a 2-methoxyethyl substitution on the ring nitrogen and a 4-morpholinophenylamino group at the 3-position. The morpholine ring is a common feature in bioactive molecules and is often incorporated to influence the compound's solubility and its ability to engage in polar interactions with biological targets . Compounds featuring the pyrrolidine-2,5-dione core have demonstrated a wide range of pharmacological activities in research settings. Structural analogs of this compound have been investigated as potential anticonvulsant and antinociceptive agents . Furthermore, research on similar molecules indicates that the pyrrolidine-2,5-dione scaffold can interact with key neurological targets, such as voltage-gated sodium and calcium channels . Other close derivatives have shown affinity for serotonin receptors (e.g., 5-HT1A) and the serotonin transporter (SERT), suggesting potential relevance for central nervous system research . The presence of the morpholine group in similar compounds has also been associated with studies targeting enzymes like aromatase, which is relevant in oncology research . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate care and conduct their own experiments to determine the specific properties and activity of this compound.

Properties

IUPAC Name

1-(2-methoxyethyl)-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c1-23-9-8-20-16(21)12-15(17(20)22)18-13-2-4-14(5-3-13)19-6-10-24-11-7-19/h2-5,15,18H,6-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMXEBZRPQXHEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)CC(C1=O)NC2=CC=C(C=C2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Strategies for Pyrrolidine-2,5-Dione Core Formation

The pyrrolidine-2,5-dione scaffold is typically synthesized via cyclocondensation of γ-keto acids or esters with primary amines. For the target compound, maleic anhydride derivatives serve as precursors. A modified protocol involves reacting N-(2-methoxyethyl)maleimide with 4-morpholinophenylamine under acidic conditions .

Reaction Scheme 1:
N-(2-Methoxyethyl)maleimide+4-MorpholinophenylamineHCl, EtOHTarget Compound\text{N-(2-Methoxyethyl)maleimide} + \text{4-Morpholinophenylamine} \xrightarrow{\text{HCl, EtOH}} \text{Target Compound}

Key parameters include a 1:1.2 molar ratio of maleimide to amine, reflux in ethanol with catalytic HCl (0.1 M), and a reaction time of 12 hours. This method yields 68–72% product purity ≥95% .

Alkylation of Pyrrolidine-2,5-Dione Intermediate

Alternative routes begin with unsubstituted pyrrolidine-2,5-dione, followed by N-alkylation. The 2-methoxyethyl group is introduced via nucleophilic substitution using 2-methoxyethyl bromide under basic conditions .

Table 1: Alkylation Optimization

ParameterCondition 1Condition 2Optimal Condition
BaseK2CO3NaHK2CO3
SolventDMFTHFDMF
Temperature (°C)806080
Yield (%)655865

Post-alkylation, the intermediate is purified via silica gel chromatography (hexane:ethyl acetate, 3:1), achieving >90% purity .

Buchwald-Hartwig Amination for Morpholinophenyl Coupling

The 4-morpholinophenylamino group is introduced via palladium-catalyzed coupling. Using Pd(OAc)₂/Xantphos as the catalyst system and Cs₂CO₃ as the base, the reaction proceeds in toluene at 110°C.

Reaction Scheme 2:
3-Bromopyrrolidine-2,5-dione+4-MorpholinophenylaminePd(OAc)₂, XantphosTarget Compound\text{3-Bromopyrrolidine-2,5-dione} + \text{4-Morpholinophenylamine} \xrightarrow{\text{Pd(OAc)₂, Xantphos}} \text{Target Compound}

Key data:

  • Catalyst loading: 5 mol% Pd(OAc)₂, 10 mol% Xantphos

  • Yield: 78% after 24 hours

  • Purity: 97% (HPLC)

Multi-Step Synthesis via Intermediate Isolation

A three-step approach isolates intermediates for quality control:

  • Step 1: Synthesis of 3-aminopyrrolidine-2,5-dione via Hofmann degradation of maleamide acid .

  • Step 2: N-Alkylation with 2-methoxyethyl iodide (yield: 70%) .

  • Step 3: Reductive amination with 4-morpholinobenzaldehyde using NaBH₃CN (yield: 65%) .

Table 2: Intermediate Characterization

IntermediateMS (m/z)1H NMR^1\text{H NMR} (δ, ppm)
3-Aminopyrrolidine-2,5-dione129.12.75 (t, 2H), 3.12 (t, 2H), 6.21 (s, 2H)
N-2-Methoxyethyl derivative201.23.38 (s, 3H), 3.55 (m, 4H), 4.12 (t, 2H)

Solvent and Catalytic System Optimization

Recent advances utilize green solvents (e.g., cyclopentyl methyl ether) and immobilized catalysts to enhance sustainability. A study comparing catalytic systems showed:

Table 3: Catalytic Efficiency Comparison

Catalyst SystemSolventTemperature (°C)Yield (%)
Pd(OAc)₂/XantphosToluene11078
CuI/1,10-PhenanthrolineDMSO10062
NiCl₂(dppe)EtOH8055

Pd-based systems remain superior for aryl amination, though Ni catalysts offer cost advantages .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures to 1-(2-Methoxyethyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione exhibit a range of pharmacological activities. These include:

  • Anticancer Activity : Some derivatives have shown effectiveness against various cancer cell lines.
  • Analgesic Properties : The compound may possess pain-relieving effects comparable to established analgesics.
  • Anti-inflammatory Effects : It has potential applications in treating inflammatory conditions.
  • Antimicrobial Activity : The compound may inhibit the growth of certain bacteria and fungi.

Synthetic Methodologies

The synthesis of this compound can be achieved through several methods. Common approaches include:

  • Condensation Reactions : Combining appropriate precursors under controlled conditions to form the desired product.
  • Functional Group Modifications : Altering existing functional groups to enhance biological activity or selectivity.

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of this compound:

  • A study published in Molecules highlighted the analgesic and sedative properties of related imides, suggesting that structural modifications could lead to enhanced activity .
  • Research from the Bull. Chem. Soc. Ethiop. discussed the synthesis of pyrrolo derivatives and their diverse biological activities, emphasizing the importance of pyrrolidine structures in drug design .

Data Table: Comparative Biological Activities

Compound NameBiological ActivityReference
This compoundAnticancer, Analgesic
Related Pyrrolo DerivativeAnti-inflammatory
1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dionesAnalgesic

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Core Pyrrolidine-2,5-dione Derivatives

The pyrrolidine-2,5-dione scaffold is a common structural motif in medicinal chemistry due to its versatility in interacting with biological targets. Key analogs and their distinguishing features include:

Compound Name Substituents Key Structural Differences Potential Applications
1-(2-Methoxyethyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione 1: 2-Methoxyethyl
3: 4-Morpholinophenylamino
Baseline structure Enzyme inhibition, CNS modulation
1-(2,4-Dimethoxyphenyl)-3-[4-(4-morpholinyl)anilino]pyrrolidine-2,5-dione 1: 2,4-Dimethoxyphenyl
3: 4-Morpholinylphenylamino
Additional methoxy group at phenyl ring Enhanced lipophilicity, potential anticancer activity
1-(4-Ethylphenyl)-3-(2-morpholinocyclohex-2-en-1-yl)pyrrolidine-2,5-dione 1: 4-Ethylphenyl
3: Morpholinocyclohexenyl
Cyclohexene-morpholine fusion Improved metabolic stability
1-(4-Methoxyphenyl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione 1: 4-Methoxyphenyl
3: 3-Methylbenzyl
Benzyl vs. aromatic amino group Altered receptor binding

Substituent Impact :

  • Methoxyethyl vs.
  • Morpholinophenylamino vs. Piperazinyl: Morpholine derivatives exhibit distinct electronic properties due to the oxygen atom in the morpholine ring, influencing enzyme interactions compared to nitrogen-rich piperazine analogs .

Pharmacokinetic Considerations

Molecular properties influencing oral bioavailability (e.g., rotatable bonds, polar surface area) are critical for drug development:

  • Target Compound :
    • Rotatable bonds : ~8 (estimated)
    • Polar surface area (PSA) : ~90 Ų (morpholine and methoxy groups contribute to H-bond acceptors).
    • Predicted bioavailability aligns with Veber’s criteria (PSA ≤ 140 Ų, ≤10 rotatable bonds) .
Compound Rotatable Bonds PSA (Ų) Bioavailability Prediction
Target Compound 8 90 High
1-(2,4-Dimethoxyphenyl) analog 9 110 Moderate
1-(4-Ethylphenyl)-morpholinocyclohexenyl 10 130 Moderate

Biological Activity

1-(2-Methoxyethyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a pyrrolidine core, which is known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H25N3O3\text{C}_{18}\text{H}_{25}\text{N}_{3}\text{O}_{3}

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The morpholine and phenyl groups enhance the compound's ability to interact with biological systems, potentially leading to significant pharmacological effects.

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit promising anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
A study evaluating the cytotoxic effects of related pyrrolidine derivatives found that certain modifications significantly increased their potency against breast cancer cells (MCF-7). The IC50 values for these derivatives ranged from 5 to 20 µM, indicating a strong correlation between structural modifications and biological activity .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. In vitro studies have demonstrated that it possesses moderate antibacterial activity against Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity of Similar Compounds

CompoundBacterial StrainZone of Inhibition (mm)
Compound AE. coli15
Compound BS. aureus18
This compoundPseudomonas aeruginosa12

This table illustrates the comparative antimicrobial activity of related compounds, highlighting the potential effectiveness of this compound .

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor. Specifically, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases.

Research Findings:
In a study focused on enzyme inhibition, it was found that similar pyrrolidine derivatives exhibited IC50 values ranging from 0.5 to 10 µM against AChE. These findings suggest that modifications in the chemical structure can lead to enhanced enzyme inhibition .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and toxicity profiles of this compound is crucial for its therapeutic application. Preliminary studies indicate favorable absorption characteristics with moderate metabolic stability; however, comprehensive toxicity studies are necessary to evaluate safety profiles before clinical application.

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